3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid

Physicochemical profiling CNS drug design Lipophilicity optimization

This conformationally constrained bicyclic amino acid features a quaternary carboxylic acid at the bridgehead 1-position, distinguishing it from 8-keto and 8-substituted analogs. Its N-benzyl substitution enhances lipophilicity (calc. LogP 2.37) versus the N-H parent, while the quaternary α-center prevents racemization during coupling. Choose this regioisomer to avoid confounding SAR due to incorrect positional or N-substitution variants, and to enable direct amide/ester conjugation for library synthesis targeting DAT, 5-HTT, vasopressin, and opioid receptors.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
Cat. No. B11811657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CC2(CC1CN(C2)CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C15H19NO2/c17-14(18)15-7-6-13(8-15)10-16(11-15)9-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18)
InChIKeyNWKWZTAABUROJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of 3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid (CAS 1263181-61-8): A Bridged Bicyclic Amino Acid Scaffold for CNS-Oriented Medicinal Chemistry


3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid (CAS 1263181-61-8, MF: C₁₅H₁₉NO₂, MW: 245.32 g/mol) is a conformationally constrained bicyclic amino acid featuring an N-benzyl-substituted 3-azabicyclo[3.2.1]octane core with a quaternary carboxylic acid at the bridgehead 1-position . The compound belongs to the isotropane/3-azabicyclo[3.2.1]octane scaffold class, which has demonstrated validated engagement with CNS targets including dopamine (DAT) and serotonin (5-HTT) transporters, vasopressin receptors, opioid receptors, and muscarinic receptors across multiple medicinal chemistry programs [1][2]. The 1-carboxylic acid functionality distinguishes this compound from the more extensively characterized 8-keto and 8-substituted isotropane analogs, offering a unique hydrogen-bond donor/acceptor vector orientation for structure-activity relationship (SAR) exploration and enabling direct amide/ester conjugation without linker extension [3].

Why 3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid Cannot Be Replaced by the 8-Keto, 8-COOH, or N-H/Cbz/Boc Analogs in SAR-Driven Programs


The 3-benzyl-3-azabicyclo[3.2.1]octane scaffold exhibits exquisitely position-dependent pharmacology: in the seminal isotropane series, epimerization of the 8-phenyl substituent from α- to β-orientation produced a 3.4-fold loss in DAT binding potency (IC₅₀ 234 nM vs 785 nM), while replacement of the 8-phenyl with a benzhydryl ether shifted transporter selectivity profiles [1]. Each regioisomeric variation—1-carboxylic acid vs 8-carboxylic acid vs 8-ketone vs N-unsubstituted—introduces distinct hydrogen-bonding geometry, steric bulk, and acid/base character incompatible with simple interchange. The 1-COOH analog (calc. LogP 2.37, TPSA 40.54) is substantially more polar than its non-carboxylic parent 3-benzyl-3-azabicyclo[3.2.1]octane (CAS 521944-17-2, calc. LogP 3.17) , altering CNS permeability predictions and formulation behavior. Procurement of the incorrect positional isomer or N-substitution variant would confound SAR continuity and waste screening resources.

Quantitative Differentiation Evidence: 3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid vs Closest Analogs


Lipophilicity Modulation: 1-COOH Reduces Calculated LogP by 0.8 log Units vs the Non-Carboxylic Parent Scaffold

The calculated LogP of 3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid is 2.37, compared to 3.17 for the non-carboxylic parent 3-benzyl-3-azabicyclo[3.2.1]octane (CAS 521944-17-2) . This 0.80 log unit reduction corresponds to an approximately 6.3-fold decrease in predicted octanol-water partition coefficient, consistent with the introduction of the ionizable carboxylic acid moiety (TPSA 40.54 Ų vs 3.24 Ų for the parent amine, as the amine has no H-bond donors and only one acceptor) [1]. Such reduction aligns with CNS multiparameter optimization guidelines where lowering LogP can mitigate hERG binding and improve metabolic stability.

Physicochemical profiling CNS drug design Lipophilicity optimization

Regioisomeric Carboxylic Acid Positioning: 1-COOH vs 8-COOH Determines Bridgehead vs Methylene-Bridge Functionalization Geometry

3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid (CAS 1263181-61-8) places the carboxylic acid at the bridgehead C-1 position (quaternary carbon), whereas the isomeric 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid (CAS 1375471-52-5) positions the acid on the methylene bridge at C-8 . Both regioisomers share the identical molecular formula (C₁₅H₁₉NO₂) and molecular weight (245.32 g/mol), making them analytically indistinguishable by MS alone. However, the bridgehead substitution at C-1 places the carboxylate in an axial orientation relative to the bicyclic cage, whereas the C-8 position offers a more externally exposed vector. Structural precedent from the 8-azabicyclo[3.2.1]octane-1-carboxylic acid literature demonstrates that bridgehead quaternary amino acids induce distinct φ/ψ dihedral angle constraints when incorporated into peptides compared to bridge-positioned analogs [1].

Regioisomer differentiation Scaffold geometry Medicinal chemistry SAR

Synthetic Tractability: Patent-Documented Multi-Gram Route via 1-Ethoxycarbonyl-3-benzyl Intermediate with 58% Key Step Yield

Chinese Patent CN102452981B (assigned to WuXi AppTec) explicitly describes the preparation of 1-ethoxycarbonyl-3-benzyl-8-carbonyl-3-azabicyclo[3.2.1]octane at 22-gram scale with a 58% yield in the key Mannich-type condensation step between ethyl cyclopentanone-2-carboxylate and N,N-diethoxymethyl-benzylamine [1]. Subsequent hydrazone formation (31% yield) and sodium cyanoborohydride reduction provides the 1-ethoxycarbonyl-3-benzyl-3-azabicyclo[3.2.1]octane scaffold, from which the free 1-carboxylic acid is accessible via standard ester hydrolysis [1]. This contrasts with the 8-keto isotropane series (Kim et al. 2003) [2], where the key Mannich condensation yields N-benzyl-3-azabicyclo[3.2.1]octan-8-one (compound 6) but requires additional Grignard or triflate-mediated steps to introduce C-8 substituents.

Process chemistry Scalable synthesis Building block accessibility

DAT Binding Reference Frame: 3-Benzyl-8-substituted Isotropanes Define Scaffold Potency Range (IC₅₀ 234 nM to >10,000 nM) Against Which 1-COOH Analogs Can Be Benchmarked

While direct DAT binding data for 3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid are not yet publicly reported, the closely related 3-benzyl-isotropane series provides a quantitative potency reference frame. In the Kim et al. (2003) study, 8α-phenyl-N-benzyl-3-azabicyclo[3.2.1]octane (compound 8a) inhibited [³H]WIN 35,428 binding to DAT with IC₅₀ = 234 nM (vs cocaine IC₅₀ = 159 nM), while the 8β-epimer (compound 14) showed IC₅₀ = 785 nM [1]. The 8-benzhydryloxy analog (17, CHEMBL287016) achieved IC₅₀ = 536 nM for [³H]WIN 35,428 binding, and 8-bromo-N-benzyl analog (CHEMBL35610) showed IC₅₀ = 4,630 nM [2][3]. At the serotonin transporter, the 8-benzhydryloxy compound showed IC₅₀ = 10,000 nM for [³H]citalopram binding, indicating selectivity for DAT over SERT [2]. These data establish that the N-benzyl substitution is compatible with sub-micromolar DAT binding and that C-8 modifications dramatically tune both potency and DAT/SERT selectivity.

Dopamine transporter Binding affinity Cocaine analog SAR

Constrained Amino Acid Character: Bridgehead Quaternary Carboxylic Acid Enables Peptide/Peptidomimetic Incorporation Without Racemization Risk

The 1-carboxylic acid at the bridgehead quaternary carbon (C-1) creates a fully substituted α-carbon center analogous to α,α-disubstituted amino acids such as α-methylproline. Casabona et al. (2007) demonstrated that 8-azabicyclo[3.2.1]octane-1-carboxylic acid serves as a conformationally constrained proline analogue of interest in peptide design, with the bicyclic skeleton restricting the φ/ψ conformational space more severely than monocyclic proline [1]. The N-benzyl substituent on the target compound further locks the nitrogen geometry while providing a UV-detectable chromophore for analytical tracking during solid-phase peptide synthesis. By contrast, the 8-keto isotropane intermediate (compound 6, Kim et al. 2003) lacks the carboxylic acid handle required for direct peptide bond formation without additional synthetic manipulation [2].

Constrained amino acids Peptidomimetics Proline analogs

Scaffold Biological Validation Across Multiple GPCR and Transporter Targets: vasopressin V1A (Ki < 10 nM), Kappa Opioid (IC₅₀ = 77 nM), DAT (IC₅₀ = 234 nM)

The 3-azabicyclo[3.2.1]octane scaffold, of which the target compound is a 1-carboxylic acid derivative, has produced potent ligands across structurally diverse target classes. Crombie et al. (2010) reported vasopressin V1A receptor antagonists based on this scaffold with Ki < 10 nM [1]. Kappa opioid receptor antagonists with κ IC₅₀ = 77 nM and μ:κ selectivity ratio >400 have been described . As discussed above, DAT inhibitors in the isotropane subclass reach IC₅₀ = 234 nM, within 1.5-fold of cocaine [2]. US Patent 7241887 claims 3-azabicyclo[3.2.1]octane derivatives as opioid receptor modulators [3]. This multi-target validation across GPCRs (vasopressin, opioid, muscarinic) and transporters (DAT, SERT) demonstrates that the scaffold engages diverse binding pockets, and the 1-carboxylic acid derivative offers an under-explored vector for generating patentable composition-of-matter distinct from the extensively claimed 8-substituted isotropanes.

GPCR pharmacology Monoamine transporters Multi-target scaffold validation

Highest-Confidence Application Scenarios for 3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid Driven by Evidence


Dopamine Transporter (DAT) SAR Probe Libraries via Amide Conjugation of the 1-COOH Handle

The established class potency of N-benzyl isotropanes at DAT (IC₅₀ range 234–4,630 nM) [1] provides a validated starting point for generating amide libraries through direct coupling of the 1-carboxylic acid with diverse amine building blocks. This approach explores the under-investigated bridgehead vector, which is structurally distinct from the extensively patented C-8 substitution pattern. The quaternary α-carbon eliminates racemization during coupling, simplifying analytical characterization and biological interpretation.

Constrained Proline Surrogate for Peptidomimetic Design with Enhanced Conformational Rigidity

Building on Casabona et al. (2007) who validated 8-azabicyclo[3.2.1]octane-1-carboxylic acid as a proline analogue for peptide conformational restriction [2], the N-benzyl variant offers enhanced lipophilicity (LogP 2.37 vs predicted LogP ~0.5 for the N-H analog) and a UV-active chromophore for HPLC monitoring. This compound is suited for incorporation into peptide sequences where increased hydrophobic character and rigid turn induction are desired.

Vasopressin or Opioid Receptor Antagonist Programs Requiring Novel Intellectual Property Space

The 3-azabicyclo[3.2.1]octane scaffold has produced sub-10 nM vasopressin V1A antagonists and selective kappa opioid antagonists (IC₅₀ = 77 nM, μ:κ >400) [3]. The 1-carboxylic acid derivative provides a structurally differentiated core for lead optimization that is not exemplified in the Crombie et al. biaryl amide series or the US 7241887 opioid receptor patent, potentially enabling composition-of-matter claims.

Physicochemical Property Optimization in CNS Programs Requiring Reduced LogP Without Sacrificing Scaffold Rigidity

The 1-COOH analog offers a 0.8 log unit reduction in calculated LogP (2.37 vs 3.17) compared to the non-carboxylic parent scaffold , while retaining the rigid bicyclic core that confers target selectivity. This positions the compound as an attractive starting point for CNS programs where Lipinski compliance and reduced hERG liability are prioritized, without resorting to more synthetically complex N-debenzylation/re-functionalization sequences.

Quote Request

Request a Quote for 3-Benzyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.